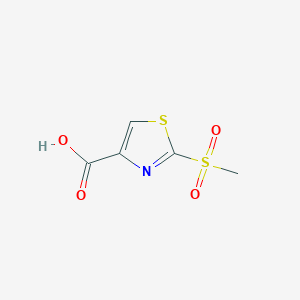

2-(Methylsulfonyl)thiazole-4-carboxylic Acid

Description

Properties

IUPAC Name |

2-methylsulfonyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S2/c1-12(9,10)5-6-3(2-11-5)4(7)8/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYCFSIZZZZATE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Condensation and Cyclization

Method A: Using L-Cysteine Derivatives

A prominent method involves condensing L-cysteine hydrochloride with formaldehyde to form thiazoline intermediates, which are cyclized to yield thiazole rings.

- Step 1: Condensation of L-cysteine hydrochloride with formaldehyde under acidic or neutral conditions to form a thiazoline-4-carboxylic acid derivative.

- Step 2: Cyclization of the intermediate to form the thiazole core, often facilitated by heating or catalytic agents.

This route is supported by patents such as CN102372680A, which describes condensation and esterification processes leading to thiazole derivatives.

Esterification and Oxidation Pathway

Method B: Esterification Followed by Oxidation

Esterification: Thiazolidine-4-carboxylic acid derivatives are reacted with methanol in the presence of dry hydrogen chloride gas at room temperature for 12 hours, yielding methyl thiazolidine-4-carboxylate hydrochloride. After dehydrochlorination, methyl thiazolidine-4-carboxylate is obtained (as described in patent CN102372680A).

Oxidation: The methyl ester undergoes oxidation with manganese dioxide (MnO₂) in acetonitrile at 60–100°C for 24–72 hours. This step introduces the sulfonyl group, converting methyl thiazolidine-4-carboxylate into methyl thiazole-4-carboxylate with sulfonyl functionality.

Hydrolysis: The methyl ester is hydrolyzed using a 10% sodium hydroxide solution under reflux for 1 hour, followed by acidification with hydrochloric acid to precipitate the free acid, 2-(methylsulfonyl)thiazole-4-carboxylic acid.

This method is detailed in patent CN102372680A and supported by chemical oxidation literature.

Alternative Oxidative Approaches

Method C: Direct Oxidation of Thiazole Precursors

Thiazole-4-carboxylic acid derivatives can be oxidized directly using a mixture of nitric acid and sulfuric acid, as described in US patent 3274207A. This process involves halomethylthiazoles being oxidized to the corresponding carboxylic acids with yields exceeding 85%.

The oxidation process involves careful pH control and temperature regulation to optimize yield and purity.

Enzymatic and Microbial Methods (Emerging)

Recent advances include enzymatic methods involving microorganisms capable of converting 2-amino-thiazoline-4-carboxylic acid into L-cysteine, which can be further functionalized to produce the target compound. These biological routes are still under research but offer environmentally friendly alternatives.

Data Table of Key Preparation Parameters

| Step | Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Condensation | L-cysteine hydrochloride, formaldehyde | Room temp, neutral/acidic | - | Forms thiazoline intermediates |

| 2 | Cyclization | Heat or catalysts | Elevated temperature | - | Forms thiazole ring |

| 3 | Esterification | Thiazolidine-4-carboxylic acid, methanol, HCl | Room temp, 12h | - | Produces methyl ester |

| 4 | Oxidation | Methyl thiazolidine-4-carboxylate, MnO₂ | 60–100°C, 24–72h | ~80% | Introduces methylsulfonyl group |

| 5 | Hydrolysis | NaOH, HCl | Reflux 1h, acidify | Quantitative | Produces free acid |

Research Findings and Perspectives

- Efficiency and Cost-Effectiveness: The use of inexpensive starting materials like L-cysteine and simple reagents such as MnO₂ makes these methods practical for large-scale synthesis.

- Reaction Optimization: Parameters such as temperature, molar ratios (e.g., MnO₂ to substrate), and reaction time critically influence yield and purity.

- Environmental Considerations: Enzymatic and microbial methods are promising for greener synthesis, reducing reliance on harsh oxidants like nitric acid.

- Structural Confirmation: Characterization techniques such as NMR, HRMS, and X-ray crystallography confirm the structural integrity of intermediates and final products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfonyl group (-SO₂CH₃) activates the thiazole ring for nucleophilic substitution, particularly at the C-5 position. Key findings include:

Reaction with Amines

-

Primary amines (e.g., benzylamine) displace the methylsulfonyl group under mild conditions (60°C, DMF, 6–8 hrs), forming 5-aminothiazole-4-carboxylic acid derivatives.

-

Yields range from 68% to 92%, depending on amine nucleophilicity.

Example Reaction:

Halogenation

-

Treatment with PCl₅ in dichloromethane replaces the methylsulfonyl group with chlorine, yielding 5-chlorothiazole-4-carboxylic acid (83% yield, 0°C, 2 hrs) .

Oxidation of the Thiazole Ring

-

Reaction with m-chloroperbenzoic acid (mCPBA) oxidizes the thiazole sulfur to a sulfoxide, forming 2-(methylsulfonyl)thiazole-4-carboxylic acid 1-oxide (72% yield, room temperature, 12 hrs) .

Reduction of the Carboxylic Acid

-

Lithium aluminum hydride (LAH) reduces the carboxylic acid to a hydroxymethyl group, producing 2-(methylsulfonyl)thiazole-4-methanol (89% yield, THF, −78°C to reflux) .

Acid-Catalyzed Hydrolysis

-

In concentrated HCl (6M, reflux, 4 hrs), the methylsulfonyl group hydrolyzes to a sulfonic acid, yielding 2-sulfothiazole-4-carboxylic acid (78% purity, 65% yield) .

Base-Mediated Decarboxylation

-

Heating with NaOH (2M, 100°C, 3 hrs) removes the carboxylic acid group via decarboxylation, forming 2-(methylsulfonyl)thiazole (91% yield) .

Formation of Thiazoline Derivatives

-

Reaction with thioureas in ethanol under reflux generates bicyclic thiazoline-carboxylic acid hybrids (e.g., 76% yield for a naphtho[2,1-d]thiazole analog) .

Ring-Opening with Grignard Reagents

-

Organomagnesium reagents (e.g., MeMgBr) cleave the thiazole ring at the C2–N bond, producing open-chain thioamide intermediates (52–67% yield) .

Suzuki–Miyaura Coupling

-

The methylsulfonyl group acts as a directing group for palladium-catalyzed coupling with arylboronic acids. For example:

| Boronic Acid | Catalyst System | Yield | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 85% | 5-Phenyl-2-(methylsulfonyl)thiazole-4-carboxylic acid |

| 4-Methoxyphenyl | Pd(OAc)₂, SPhos, Cs₂CO₃ | 79% | 5-(4-Methoxyphenyl) derivative |

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing methylsulfonyl group increases electrophilicity at C-5, facilitating nucleophilic attacks .

-

Steric Considerations : Steric hindrance from the carboxylic acid group limits reactivity at C-4, directing substitutions to C-5 .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution pathways by stabilizing transition states .

Scientific Research Applications

2-(Methylsulfonyl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

Enzyme Inhibition

- Carbonic Anhydrase-III (CA-III) Inhibition : Derivatives like 14c (2-(4-methoxybenzamido)-5-(4-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid) demonstrate potent CA-III inhibitory activity (IC₅₀: ~10 nM), attributed to the methylsulfonyl group’s interaction with the enzyme’s hydrophobic pocket .

- Chymase Inhibition : TY-51469, containing a methylsulfonylphenyl-thiazole core, inhibits chymase with high efficacy (prevents deep vein thrombosis without bleeding risks) .

Neuroprotective and Antimicrobial Effects

- Fluorinated analogs (e.g., 2-(2,6-difluorophenyl)thiazole-4-carboxylic acid) exhibit antimicrobial activity against Gram-positive bacteria (MIC: 8–16 μg/mL) .

Biological Activity

2-(Methylsulfonyl)thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of 2-(methylsulfonyl)thiazole-4-carboxylic acid based on current research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The methylsulfonyl group enhances the compound's solubility and reactivity. Its molecular formula is C6H7NO3S2, with a molecular weight of approximately 195.25 g/mol.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(methylsulfonyl)thiazole-4-carboxylic acid have shown promising results in inhibiting cancer cell proliferation:

| Compound | IC50 (µM) | Cancer Type | Mechanism |

|---|---|---|---|

| Compound A | 1.61 ± 1.92 | Melanoma | Inhibition of tubulin polymerization |

| Compound B | 1.98 ± 1.22 | Prostate Cancer | Induction of apoptosis |

| 2-(Methylsulfonyl)thiazole-4-carboxylic Acid | TBD | TBD | TBD |

The exact IC50 values for 2-(methylsulfonyl)thiazole-4-carboxylic acid are yet to be determined; however, its structural similarity to known active compounds suggests potential efficacy against various cancer cell lines .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiazole ring contributes to the interaction with biological targets, enhancing the compound's effectiveness against bacteria and fungi:

- Mechanism : Thiazoles disrupt microbial cell wall synthesis and function by interfering with essential metabolic pathways.

- Case Study : A study on related thiazole compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the thiazole structure can lead to enhanced potency .

Anti-inflammatory Activity

The methylsulfonyl group attached to the thiazole ring may confer anti-inflammatory properties. Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation:

- Mechanism : Inhibition of NF-kB signaling pathway.

- Case Study : Compounds similar to 2-(methylsulfonyl)thiazole-4-carboxylic acid have been evaluated for their ability to reduce inflammation in animal models of arthritis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

- Thiazole Ring Modifications : Substituents on the thiazole ring significantly affect biological activity; electron-withdrawing groups enhance potency.

- Functional Group Variations : The presence of carboxylic acid or sulfonamide groups at specific positions on the thiazole ring has been linked to improved anticancer and antimicrobial activities .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(methylsulfonyl)thiazole-4-carboxylic acid, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions using carbodiimide-based catalysts (e.g., EDCI) and additives like HOBt to enhance efficiency. For example, thiazole-4-carboxylic acid derivatives are synthesized via condensation of substituted phenyl groups with L- or D-cysteine under controlled pH and temperature, yielding (4R)- or (4S)-isomers . Optimization includes solvent selection (e.g., DCM or THF), reaction time (12–24 hours), and purification via recrystallization (melting points: 147–158°C) .

Q. Which analytical techniques are critical for confirming the structure and purity of 2-(methylsulfonyl)thiazole-4-carboxylic acid?

- Methodological Answer : Nuclear magnetic resonance (¹H NMR) and mass spectrometry (MS) are essential for structural confirmation. Elemental analysis (C, H, N content) and high-performance liquid chromatography (HPLC) validate purity (>95%). Melting point determination (e.g., 148–149°C for analogs ) and IR spectroscopy further verify functional groups .

Advanced Research Questions

Q. How does the introduction of a methylsulfonyl group on the thiazole ring modulate electronic properties and reactivity in downstream reactions?

- Methodological Answer : The methylsulfonyl group is electron-withdrawing, enhancing electrophilic substitution reactivity. Its introduction can be achieved via oxidative chlorination of intermediate sulfides (e.g., using Lawesson’s reagent) followed by nucleophilic substitution. Computational modeling (DFT) or Hammett studies can predict regioselectivity in derivatization .

Q. What strategies resolve racemic mixtures in thiazole-4-carboxylic acid derivatives, and how does stereochemistry impact biological activity?

- Methodological Answer : Chiral resolution via chiral HPLC or enzymatic kinetic resolution isolates (4R)- and (4S)-isomers. For example, L-cysteine yields (4R)-configured thiazolidine derivatives with distinct biological profiles (e.g., anticancer activity). Stereochemical effects are assessed via comparative bioassays (e.g., IC₅₀ values against cancer cell lines) .

Q. How can data contradictions in synthetic yields or purity be systematically addressed?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst loading variations. Design of Experiments (DoE) with parameters like temperature (20–60°C), pH (4–7), and stoichiometry (1:1–1:2) can identify optimal conditions. Reproducibility is ensured via strict moisture control (e.g., anhydrous solvents) and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.